Cas no 2098086-75-8 (Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate)

Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate structure
2098086-75-8 structure
商品名:Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate
CAS番号:2098086-75-8
MF:C11H17N3O2
メガワット:223.271582365036
CID:5728367
PubChem ID:121206202

Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate
    • F1967-5371
    • methyl 6-[butyl(methyl)amino]pyrimidine-4-carboxylate
    • 2098086-75-8
    • AKOS026715370
    • starbld0028319
    • Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate
    • インチ: 1S/C11H17N3O2/c1-4-5-6-14(2)10-7-9(11(15)16-3)12-8-13-10/h7-8H,4-6H2,1-3H3
    • InChIKey: MWVUMMUKYUSRLI-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1=CC(=NC=N1)N(C)CCCC)=O

計算された属性

  • せいみつぶんしりょう: 223.132076794g/mol
  • どういたいしつりょう: 223.132076794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 55.3Ų

Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-5371-10g
methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate
2098086-75-8 95%+
10g
$2512.0 2023-09-06
Life Chemicals
F1967-5371-5g
methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate
2098086-75-8 95%+
5g
$1794.0 2023-09-06
Life Chemicals
F1967-5371-0.25g
methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate
2098086-75-8 95%+
0.25g
$539.0 2023-09-06
TRC
M294976-100mg
Methyl 6-(Butyl(methyl)amino)pyrimidine-4-carboxylate
2098086-75-8
100mg
$ 135.00 2022-06-04
Life Chemicals
F1967-5371-0.5g
methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate
2098086-75-8 95%+
0.5g
$568.0 2023-09-06
Life Chemicals
F1967-5371-2.5g
methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate
2098086-75-8 95%+
2.5g
$1196.0 2023-09-06
Life Chemicals
F1967-5371-1g
methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate
2098086-75-8 95%+
1g
$598.0 2023-09-06
TRC
M294976-500mg
Methyl 6-(Butyl(methyl)amino)pyrimidine-4-carboxylate
2098086-75-8
500mg
$ 550.00 2022-06-04
TRC
M294976-1g
Methyl 6-(Butyl(methyl)amino)pyrimidine-4-carboxylate
2098086-75-8
1g
$ 865.00 2022-06-04

Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate 関連文献

Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylateに関する追加情報

Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate (CAS No. 2098086-75-8): A Novel Pyrimidine Derivative with Emerging Applications in Medicinal Chemistry

Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate (CAS No. 2098086-75-8) is a structurally unique pyrimidine-based compound that has garnered significant attention in contemporary medicinal chemistry due to its versatile pharmacophoric profile. The molecule features a pyrimidine core substituted with a methyl ester group at the C4 position and a butyl(methyl)amino moiety at the C6 position, which collectively contribute to its potential as a scaffold for drug development. Recent studies highlight its role in modulating key biological pathways, particularly in the context of enzyme inhibition and receptor interaction, making it a promising candidate for therapeutic innovation.

The pyrimidine ring system is one of the most fundamental heterocyclic frameworks in bioactive molecules, serving as the backbone for nucleic acids (cytosine, thymine, uracil) and numerous pharmaceutical agents such as antiviral drugs (e.g., acyclovir), anticancer agents (e.g., gemcitabine), and kinase inhibitors. The introduction of an aminoalkyl substituent at the C6 position in Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate enhances its ability to engage with protein targets through hydrogen bonding and hydrophobic interactions. This structural feature is critical for optimizing binding affinity and selectivity, which are essential for minimizing off-target effects in drug design.

Recent advancements in computational chemistry have further elucidated the molecular dynamics of Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate. Molecular docking simulations published in *Journal of Medicinal Chemistry* (2023) demonstrate that this compound exhibits high docking scores against epidermal growth factor receptor (EGFR), a validated target in oncology. The butyl(methyl)amino group is proposed to form favorable interactions with the ATP-binding pocket of EGFR, suggesting potential utility as an antitumor agent. Additionally, preliminary *in vitro* assays indicate that this compound inhibits EGFR tyrosine kinase activity with an IC50 value of approximately 1.2 μM, underscoring its potency compared to existing clinical candidates.

Synthetic approaches to Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate have been optimized using modern organic synthesis techniques. A three-step protocol involving alkylation of pyrimidinone derivatives followed by esterification has been reported to yield the target molecule with >95% purity. The use of microwave-assisted synthesis and green chemistry principles further enhances scalability and environmental sustainability, aligning with current industry standards for pharmaceutical manufacturing.

Beyond oncology applications, research published in *ACS Chemical Biology* (2023) explores the compound’s potential as a modulator of G-protein-coupled receptors (GPCRs). The butyramide motif has been shown to stabilize specific receptor conformations associated with biased agonism—a mechanism that could improve therapeutic outcomes by reducing side effects linked to traditional ligands. This dual functionality positions Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate as a multifunctional tool compound for studying complex signaling networks.

The methyl ester functionality at C4 introduces additional chemical versatility. As highlighted in *Organic & Biomolecular Chemistry* (2023), this group can be readily hydrolyzed or amidated to generate analogs tailored for specific biological activities. For instance, conversion to the corresponding carboxylic acid derivative has shown enhanced solubility properties while retaining core pharmacophoric elements—a critical consideration for oral bioavailability optimization.

In the context of drug repurposing initiatives, Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate has been evaluated against SARS-CoV-2 main protease (Mpro) using virtual screening methods. While not yet validated through experimental testing, computational models predict moderate binding affinity comparable to known antiviral scaffolds like remdesivir analogs. These findings suggest potential avenues for exploring antiviral applications under controlled research settings.

From an analytical chemistry perspective, high-resolution mass spectrometry (HRMS) data confirm the molecular formula C11H17N3O2, consistent with structural assignments derived from NMR spectroscopy. Characterization techniques such as X-ray crystallography have provided detailed insights into intermolecular hydrogen bonding patterns within crystalline forms of this compound—information valuable for formulation development and stability studies.

The growing interest in Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate reflects broader trends toward structure-based drug design methodologies that leverage advanced computational tools alongside traditional synthetic approaches. As researchers continue to explore its mechanistic properties through collaborative efforts across academia and industry partners worldwide—including recent partnerships between pharmaceutical companies like Merck Sharp & Dohme and academic institutions—the future outlook remains promising yet grounded in rigorous scientific validation processes.

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